



# Application Notes and Protocols for Gene Expression Analysis Following TDI-11055 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TDI-11055 |           |
| Cat. No.:            | B12363261 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting gene expression analysis to investigate the effects of **TDI-11055**, a potent and orally bioavailable inhibitor of the eleven-nineteen leukemia (ENL) YEATS domain.[1][2][3][4] The protocols outlined below cover experimental design, execution, and data analysis for researchers aiming to understand the transcriptional consequences of ENL inhibition by **TDI-11055** in relevant biological systems, particularly in the context of acute myeloid leukemia (AML).[3][4]

## Introduction to TDI-11055 and its Mechanism of Action

**TDI-11055** is a small-molecule inhibitor that targets the YEATS domain of ENL, an epigenetic "reader" protein.[1][2][3] The ENL protein plays a critical role in driving oncogenic transcriptional programs in certain cancers, most notably AML with MLL rearrangements or NPM1 mutations. [3][4][5] **TDI-11055** functions by displacing ENL from chromatin, thereby preventing its interaction with acetylated histones.[2][4] This displacement leads to a rapid decrease in the recruitment of ENL-associated transcriptional machinery, including the Super Elongation Complex and DOT1L, ultimately suppressing the expression of key oncogenes such as MYC and HOXA9.[3][4][6]



# Data Presentation: Summarizing Quantitative Gene Expression Data

A crucial aspect of gene expression analysis is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing the results of a differential gene expression analysis comparing **TDI-11055** treated samples to a vehicle control.

Table 1: Differentially Expressed Genes in AML Cells Treated with TDI-11055

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value<br>(FDR) |
|-------------|------------------|---------|---------------------------|
| MYC         | -1.58            | 1.2e-15 | 4.5e-15                   |
| НОХА9       | -2.10            | 3.4e-20 | 1.1e-19                   |
| MYB         | -1.25            | 5.6e-12 | 1.8e-11                   |
| Gene X      | +1.80            | 7.8e-10 | 2.2e-9                    |
| Gene Y      | -1.45            | 9.1e-9  | 2.5e-8                    |
|             |                  |         |                           |

This table presents example data and should be populated with findings from your specific experiment.

### **Mandatory Visualizations**

The following diagrams illustrate the key signaling pathway affected by **TDI-11055** and the general workflow for gene expression analysis.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TDI-11055 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Gene Expression Analysis Following TDI-11055 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#gene-expression-analysis-after-tdi-11055-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com